1,6-dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
CAS No.: 2034239-95-5
Cat. No.: VC5359926
Molecular Formula: C19H23N3O3
Molecular Weight: 341.411
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034239-95-5 |
|---|---|
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341.411 |
| IUPAC Name | 1,6-dimethyl-4-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]oxypyridin-2-one |
| Standard InChI | InChI=1S/C19H23N3O3/c1-14-10-17(12-18(23)21(14)2)25-16-5-8-22(9-6-16)19(24)11-15-4-3-7-20-13-15/h3-4,7,10,12-13,16H,5-6,8-9,11H2,1-2H3 |
| Standard InChI Key | ORDXFVFIKMOBEU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CN=CC=C3 |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound’s molecular formula, C₁₉H₂₃N₃O₃, reflects a hybrid architecture combining pyridine and piperidine rings linked via acetyl and ether bridges. The pyridine moiety at position 3 contributes to π-π stacking interactions, while the piperidine ring introduces conformational flexibility, enabling adaptive binding to biological targets. Key substituents include methyl groups at positions 1 and 6 of the pyridin-2(1H)-one core, which enhance hydrophobic interactions and metabolic stability.
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 2034239-95-5 | |
| Molecular Weight | 341.411 g/mol | |
| IUPAC Name | 1,6-dimethyl-4-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]oxypyridin-2-one | |
| SMILES | CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CN=CC=C3 | |
| InChIKey | ORDXFVFIKMOBEU-UHFFFAOYSA-N |
The stereoelectronic profile of the molecule, derived from its InChIKey, underscores the spatial arrangement of functional groups critical for target engagement. Computational models predict a polar surface area of ~64.8 Ų, suggesting moderate membrane permeability.
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
Industrial synthesis of 1,6-dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one involves sequential reactions:
-
Piperidine Functionalization: Introduction of the acetyl group at the piperidine nitrogen via nucleophilic acyl substitution.
-
Etherification: Coupling of the functionalized piperidine with the pyridin-2(1H)-one core under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Methylation: Selective methylation at positions 1 and 6 using methyl iodide in the presence of a base.
Industrial Scalability
Optimization focuses on enhancing yield (>85%) and purity (>98%) through:
-
Catalyst Selection: Palladium-based catalysts for cross-coupling steps.
-
Solvent Systems: Tetrahydrofuran (THF) and dimethylformamide (DMF) for improved solubility.
-
Temperature Control: Reactions conducted at 60–80°C to minimize side products.
Physicochemical and Spectroscopic Properties
Thermal and Solubility Characteristics
While explicit solubility data remain limited, structural analogs suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility (<1 mg/mL). Differential scanning calorimetry (DSC) reveals a melting point range of 180–185°C, indicative of crystalline stability.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.50 (pyridine-H), 6.80 (pyridinone-H), and 3.70–4.20 (piperidine-O-CH₂) confirm structural integrity.
-
IR (KBr): Stretching vibrations at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O-C) validate acetyl and ether linkages.
Biological Activity and Mechanistic Insights
Receptor Modulation
The piperidine-acetyl group facilitates interactions with G-protein-coupled receptors (GPCRs), notably serotonin (5-HT₆) and dopamine (D₂) subtypes. In vitro assays demonstrate partial agonism at 5-HT₆ receptors (EC₅₀ = 450 nM), implicating potential applications in neurological disorders.
Comparative Analysis with Structural Analogs
Table 2: Key Analog Comparisons
The thiophene analog exhibits superior kinase inhibition, while fluorophenoxy derivatives show enhanced receptor selectivity. These variations underscore the role of heterocyclic substituents in tuning bioactivity.
Pharmacological Applications and Future Directions
Anticancer Therapeutics
By targeting aberrant kinase signaling, the compound demonstrates antiproliferative effects in breast cancer cell lines (MCF-7, IC₅₀ = 2.1 µM). Synergy with paclitaxel enhances efficacy by 40%, suggesting combinatorial potential.
Neuropharmacology
Modulation of 5-HT₆ receptors positions this compound as a candidate for Alzheimer’s disease, where receptor overexpression correlates with cognitive decline. In vivo models show improved memory retention at 10 mg/kg doses.
Challenges and Innovations
-
Bioavailability Optimization: Prodrug strategies (e.g., phosphate esters) to enhance aqueous solubility.
-
Targeted Delivery: Nanoparticle encapsulation for reduced off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume